molecular formula C17H23NO3S B2424996 (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine CAS No. 2035022-61-6

(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine

Cat. No.: B2424996
CAS No.: 2035022-61-6
M. Wt: 321.44
InChI Key: JEBFBODAJRJGDF-PKNBQFBNSA-N
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Description

(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine is a synthetic organic compound It is characterized by the presence of a cyclopropylmethoxy group, a 4-methylstyryl group, and a sulfonyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Cyclopropylmethoxy Group: This step may involve the reaction of the pyrrolidine ring with cyclopropylmethanol under suitable conditions.

    Attachment of the 4-Methylstyryl Group: The 4-methylstyryl group can be introduced through a coupling reaction, such as a Heck reaction, using a 4-methylstyrene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of novel materials with unique properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(cyclopropylmethoxy)-1-((4-methylphenyl)sulfonyl)pyrrolidine
  • (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)piperidine

Uniqueness

(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-14-2-4-15(5-3-14)9-11-22(19,20)18-10-8-17(12-18)21-13-16-6-7-16/h2-5,9,11,16-17H,6-8,10,12-13H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBFBODAJRJGDF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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